molecular formula C23H25FN4O4 B2867556 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775559-36-8

5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2867556
CAS No.: 1775559-36-8
M. Wt: 440.475
InChI Key: KAHYZXGLNWKURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic molecule featuring a triazolone core substituted with a piperidinyl group linked to a 3,5-dimethoxybenzoyl moiety and a 4-fluorobenzyl group. The 3,5-dimethoxybenzoyl group may enhance solubility and hydrogen-bonding capacity, while the 4-fluorobenzyl substituent likely influences lipophilicity and target binding through its electronegative fluorine atom.

Properties

IUPAC Name

3-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4/c1-31-19-11-17(12-20(13-19)32-2)22(29)27-9-7-16(8-10-27)21-25-26-23(30)28(21)14-15-3-5-18(24)6-4-15/h3-6,11-13,16H,7-10,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHYZXGLNWKURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3,5-dimethoxybenzoyl chloride under basic conditions.

    Formation of the Triazolone Core: The triazolone core is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the triazolone core with 4-fluorobenzyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a class of triazolone derivatives with piperidine-linked aromatic substituents. Key structural analogs include:

a) 5-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one ()
  • Benzoyl Substituents : 5-chloro-2-methoxy (vs. 3,5-dimethoxy in the target).
  • Aryl Group : 4-methylphenyl (vs. 4-fluorobenzyl).
  • The 4-methylphenyl group lacks the electronegative fluorine atom, which may reduce dipole interactions and increase hydrophobicity (higher LogP).
b) 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one ()
  • Acyl Group : 4-bromophenylacetyl (vs. 3,5-dimethoxybenzoyl).
  • Aryl Group : Phenyl (vs. 4-fluorobenzyl).
  • The absence of fluorine and methoxy groups reduces hydrogen-bonding capacity compared to the target compound.

Predicted Physicochemical and Pharmacological Properties

The table below summarizes hypothesized properties based on substituent contributions and general trends in medicinal chemistry:

Compound Benzoyl/Acyl Substituents Aryl Group Predicted LogP Electrophilicity Bioavailability (Estimated)
Target Compound 3,5-dimethoxybenzoyl 4-fluorobenzyl ~3.5 Moderate High (due to fluorine)
Compound A () 5-chloro-2-methoxybenzoyl 4-methylphenyl ~4.0 High (Cl) Moderate
Compound B () 4-bromophenylacetyl Phenyl ~4.2 High (Br) Low

Notes:

  • LogP : The target compound’s 4-fluorobenzyl group lowers LogP compared to methyl or bromine substituents, enhancing aqueous solubility.
  • Bioavailability : Fluorine’s electronegativity and hydrogen-bonding capacity in the target compound may improve membrane permeability and target affinity .

Computational Insights

For example:

  • The 3,5-dimethoxybenzoyl group in the target compound may stabilize electron density via resonance, reducing reactivity compared to chloro/bromo analogs.
  • The Colle-Salvetti correlation-energy formula () could model electron correlation effects, aiding in understanding binding interactions.

Biological Activity

The compound 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1775559-36-8) is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C23H25FN4O4C_{23}H_{25}FN_{4}O_{4} with a molecular weight of 440.5 g/mol. Its structure features a piperidine moiety linked to a triazole ring, which is known to influence its biological interactions.

PropertyValue
Molecular FormulaC23H25FN4O4C_{23}H_{25}FN_{4}O_{4}
Molecular Weight440.5 g/mol
CAS Number1775559-36-8

Anticancer Properties

Recent studies have indicated that compounds structurally similar to This compound exhibit significant anticancer activity. For instance, derivatives of piperidine and triazole have shown selective cytotoxicity against various cancer cell lines, including colon and oral squamous cell carcinomas .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of related piperidine derivatives on colon cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer progression. For example, some triazole derivatives have been reported to act as inhibitors of tyrosinase (TYR), an enzyme implicated in melanin production and tumor growth. Competitive inhibition studies revealed that certain analogs can effectively reduce TYR activity by binding to its active site .

Table 2: Mechanistic Insights

MechanismDescription
Enzyme InhibitionCompounds inhibit tyrosinase activity
CytotoxicityInduces apoptosis in cancer cell lines
Selective ToxicityHigher efficacy against specific cancer types

Pharmacological Applications

Given its promising biological profile, This compound may have applications in:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific malignancies.
  • Dermatological Treatments : Due to its effects on melanin production and potential use in skin disorders.
  • Neuropharmacology : Investigating its role in modulating neurotransmitter systems through piperidine interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.